
Lp-PLA2-IN-15
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Overview
Description
Lp-PLA2-IN-15 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Chemical Reactions of Lp-PLA2-IN-15: Mechanism of Action
This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme critically involved in lipid metabolism and inflammatory pathways. Its primary reaction involves blocking Lp-PLA2’s catalytic activity, thereby preventing the hydrolysis of bioactive phospholipids like platelet-activating factor (PAF) and oxidized phospholipids.
Key Substrates and Products
Lp-PLA2 primarily hydrolyzes:
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PAF : Hydrolyzed to lyso-PAF and acetate.
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Oxidized phospholipids (e.g., oxidized phosphatidylcholine, oxidized phosphatidylserine): Cleaved into lysophospholipids (e.g., lysophosphatidylcholine, LPA) and oxidized non-esterified fatty acids.
Inhibition by this compound disrupts these reactions, reducing the generation of pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and LPA .
Proposed Inhibition Mechanism
While detailed structural interactions are proprietary, this compound likely competes with substrates for binding to Lp-PLA2’s active site. This aligns with the enzyme’s reliance on specific catalytic residues (e.g., Met117, Tyr307, Tyr335), which are critical for substrate recognition and catalysis . Oxidation or nitration of these residues reduces enzymatic activity, suggesting that inhibitors may target these sites to stabilize inactive conformations .
Impact on Lipid Metabolism and Inflammation
This compound modulates lipid metabolism by preserving oxidized phospholipids and PAF, which accumulate due to inhibited hydrolysis. This accumulation may alter downstream signaling pathways, potentially reducing oxidative stress and inflammation.
Modulation of Ferroptosis
In combination therapies, this compound enhances ferroptosis—a regulated cell death mechanism—by disrupting lipid peroxidation pathways. This suggests a broader role in lipid homeostasis beyond simple enzyme inhibition.
Table 1: Substrate Specificity of Lp-PLA2
Substrate | Reaction Outcome | Role in Pathology |
---|---|---|
Platelet-activating factor (PAF) | Lyso-PAF + Acetate | Pro-inflammatory signaling |
Oxidized phosphatidylcholine | LysoPC + Oxidized fatty acids | Endothelial dysfunction, plaque instability |
Oxidized phosphatidylserine | LysoPS + Oxidized fatty acids | Macrophage activation, foam cell formation |
Table 2: Effects of this compound
Outcome | Mechanism | Clinical Relevance |
---|---|---|
Reduced pro-inflammatory mediators | Inhibition of LPC/LPA generation | Mitigated atherosclerosis |
Altered lipid metabolism | Accumulation of oxidized phospholipids | Potential anti-inflammatory effects |
Enhanced ferroptosis | Synergistic effects with other agents | Cancer therapy adjunct |
Source :
Scientific Research Applications
Lp-PLA2-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, Alzheimer’s disease, and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mechanism of Action
Lp-PLA2-IN-15 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby modulating inflammatory responses and potentially reducing the progression of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar applications in cardiovascular research.
Rilapladib: Known for its role in inhibiting Lp-PLA2 and its potential therapeutic effects in atherosclerosis
Uniqueness
Its distinct chemical structure and mechanism of action differentiate it from other Lp-PLA2 inhibitors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H17F5N4O3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(6S)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1 |
InChI Key |
VYMXZQQIOZTTMU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Canonical SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Origin of Product |
United States |
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